molecular formula C13H22IN9O8P2 B10831824 diamino [(1R,2S,4S,5S)-2-diaminooxyphosphoryloxy-4-[2-iodo-6-(methylamino)purin-9-yl]-1-bicyclo[3.1.0]hexanyl]methyl phosphate

diamino [(1R,2S,4S,5S)-2-diaminooxyphosphoryloxy-4-[2-iodo-6-(methylamino)purin-9-yl]-1-bicyclo[3.1.0]hexanyl]methyl phosphate

Cat. No.: B10831824
M. Wt: 621.22 g/mol
InChI Key: HNOFXCYFNHYFDQ-SMWKGLLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MRS2500 (tetraammonium) involves multiple steps, starting with the preparation of the bicyclo[310]hexane ring systemThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired stereochemistry and purity .

Industrial Production Methods

Industrial production of MRS2500 (tetraammonium) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The final product is purified using techniques such as crystallization, chromatography, and recrystallization .

Chemical Reactions Analysis

Types of Reactions

MRS2500 (tetraammonium) primarily undergoes substitution reactions due to the presence of reactive functional groups such as the iodo and phosphonooxy groups. It can also participate in phosphorylation and dephosphorylation reactions .

Common Reagents and Conditions

Common reagents used in the reactions involving MRS2500 (tetraammonium) include organic solvents, bases, and acids. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of MRS2500 (tetraammonium) include phosphorylated derivatives and substituted purine analogs. These products are often used in further research and development of new therapeutic agents .

Mechanism of Action

MRS2500 (tetraammonium) exerts its effects by selectively binding to the P2Y1 receptor on platelets, thereby inhibiting the ADP-induced aggregation of platelets. This prevents the formation of thrombi and reduces the risk of thrombotic events . The molecular targets involved include the P2Y1 receptor and associated signaling pathways that regulate platelet activation and aggregation .

Properties

Molecular Formula

C13H22IN9O8P2

Molecular Weight

621.22 g/mol

IUPAC Name

diamino [(1R,2S,4S,5S)-2-diaminooxyphosphoryloxy-4-[2-iodo-6-(methylamino)purin-9-yl]-1-bicyclo[3.1.0]hexanyl]methyl phosphate

InChI

InChI=1S/C13H22IN9O8P2/c1-19-10-9-11(22-12(14)21-10)23(5-20-9)7-2-8(27-33(25,30-17)31-18)13(3-6(7)13)4-26-32(24,28-15)29-16/h5-8H,2-4,15-18H2,1H3,(H,19,21,22)/t6-,7+,8+,13+/m1/s1

InChI Key

HNOFXCYFNHYFDQ-SMWKGLLFSA-N

Isomeric SMILES

CNC1=C2C(=NC(=N1)I)N(C=N2)[C@H]3C[C@@H]([C@]4([C@@H]3C4)COP(=O)(ON)ON)OP(=O)(ON)ON

Canonical SMILES

CNC1=C2C(=NC(=N1)I)N(C=N2)C3CC(C4(C3C4)COP(=O)(ON)ON)OP(=O)(ON)ON

Origin of Product

United States

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